molecular formula C11H21NO4 B13820908 (2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Cat. No.: B13820908
M. Wt: 231.29 g/mol
InChI Key: LMYFPQHKOTXQGG-MRVPVSSYSA-N
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Description

(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is an organic compound with a complex structure It is characterized by the presence of a diethylamino group, a tert-butyl ester, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

Scientific Research Applications

(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C11H21NO4/c1-6-12(7-2)8(9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1

InChI Key

LMYFPQHKOTXQGG-MRVPVSSYSA-N

Isomeric SMILES

CCN(CC)[C@H](C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCN(CC)C(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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